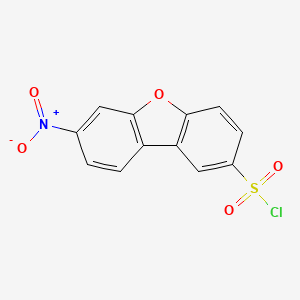

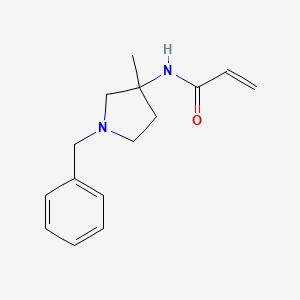

![molecular formula C16H16N4 B2820741 3-Benzyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole CAS No. 669718-07-4](/img/structure/B2820741.png)

3-Benzyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzimidazoles and triazoles are both classes of heterocyclic compounds. Benzimidazoles are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . Triazoles are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .

Synthesis Analysis

The synthesis of benzimidazoles and triazoles has been a topic of interest in medicinal chemistry. Various synthetic methods have been reported to provide access to a wide range of 1,2,4-triazole via multistep synthetic routes . Similarly, there are several methods for the synthesis of benzimidazoles .Molecular Structure Analysis

The molecular structure of benzimidazoles and triazoles is quite unique. Benzimidazoles are structural isosters of naturally occurring nucleotides . Triazoles, on the other hand, operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .Chemical Reactions Analysis

Triazines and tetrazines, which are related to triazoles, undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Applications De Recherche Scientifique

Antitumor and Antiproliferative Activity

Research has indicated that various derivatives of 1,2,3,4-tetrahydro[1,2,4]triazino[4,5-a]benzimidazole exhibit potent antitumor activities. For instance, 1-(2-chlorophenyl) derivative displayed significant antitumor activity against human breast adenocarcinoma cell line (MCF7) (El-Nassan, 2012). Similarly, novel 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles have been synthesized, showing antiproliferative activity in vitro on several human cancer cell lines (Hranjec, Pavlović, & Karminski-Zamola, 2012).

Antibacterial Activity

Certain fluorinated derivatives of 3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazole have demonstrated notable antibacterial activity. A compound substituted with a 3′,5′-bis(trifluoromethyl)phenyl moiety showed the best antibacterial activity in this series (Dolzhenko, Chui, Dolzhenko, & Chan, 2005).

Dihydrofolate Reductase Inhibitory Activity

The dihydrofolate reductase inhibitory activity of 2-amino-[1,3,5]triazino[1,2-a]benzimidazoles has been explored, with one compound showing notable inhibitory activity (Dolzhenko, Dolzhenko, & Chui, 2005).

Antinematodal Activity

Compounds such as 4-aryl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazole-2-amines have been synthesized and tested for antinematodal activity, with certain derivatives demonstrating effective anti-Trichinella spiralis activity (Anichina, 2020).

Photophysical and Antimicrobial Studies

Derivatives of 1,3,5-triazine, including 2-(aminomethyl)-1H-benzimidazole, have been synthesized and studied for antimicrobial activity. These compounds showed broad-spectrum antimicrobial activity against bacterial and fungal strains (Padalkar et al., 2014).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3-benzyl-2,4-dihydro-1H-[1,3,5]triazino[1,2-a]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4/c1-2-6-13(7-3-1)10-19-11-17-16-18-14-8-4-5-9-15(14)20(16)12-19/h1-9H,10-12H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQOVQWLOPLJLGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NC2=NC3=CC=CC=C3N2CN1CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

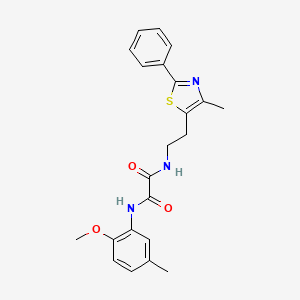

![N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2820660.png)

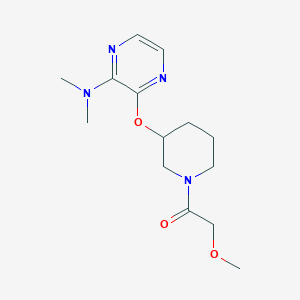

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3,4,5-triethoxybenzamide](/img/structure/B2820662.png)

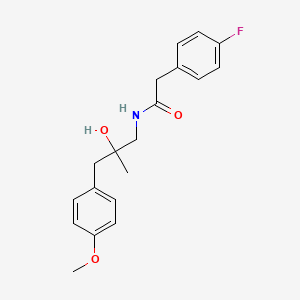

![8-(4-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2820665.png)

![[(4-Chloro-3-nitrophenyl)carbamoyl]methyl 2,6-dichloropyridine-4-carboxylate](/img/structure/B2820666.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B2820667.png)

![5-(2-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2820678.png)